1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl group, fluorine atoms, and the imidazole moiety. The final step involves the formation of the carboxamide group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Halogen atoms (fluorine) can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibacterial agents and as a reference standard in analytical chemistry .
Mechanism of Action
The antibacterial activity of 1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .
Comparison with Similar Compounds
Similar compounds include other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these compounds, 1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibits unique structural features, such as the presence of the imidazole moiety, which may contribute to its distinct antibacterial spectrum and potency .
Properties
Molecular Formula |
C19H18F2N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H18F2N4O3/c1-28-18-15(21)14(20)6-12-16(18)25(11-2-3-11)8-13(17(12)26)19(27)23-5-4-10-7-22-9-24-10/h6-9,11H,2-5H2,1H3,(H,22,24)(H,23,27) |
InChI Key |
XCZZUQUSRDJVDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
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